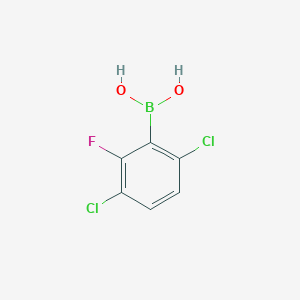
(3,6-Dichloro-2-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,6-Dichloro-2-fluorophenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are known for their mild and functional group tolerant reaction conditions, making them useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of boronic acids typically consists of a boron atom bonded to an oxygen atom and two hydroxyl groups . The presence of halogens (chlorine and fluorine in this case) and their positions can significantly influence the properties of the compound .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in the preparation of biologically active biphenyls and arylboron difluoride Lewis acids .Aplicaciones Científicas De Investigación
Binding with Biologically Relevant Diols
Boronic acids are renowned for their ability to form complexes with 1,2- and 1,3-diols, which are abundant in biological molecules such as saccharides and peptidoglycans. This property is exploited in the development of dynamic covalent materials, such as hydrogels, that exhibit responsive behavior to biological stimuli. The study conducted by Brooks, Deng, and Sumerlin (2018) emphasizes the importance of understanding the structure–reactivity relationships governing the binding affinity of boronic acids to diols for their application in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).
Synthesis of Boronic Acid Derivatives
The synthesis of boronic acid derivatives is crucial for creating new materials and molecules with specific functions. Das et al. (2003) demonstrated the synthesis of amino-3-fluorophenyl boronic acid, highlighting the role of boronic acids in constructing glucose sensing materials, which can operate at physiological pH levels (Das et al., 2003).
Organic Synthesis
Macrocyclic Chemistry
Boronic esters are pivotal in macrocyclic chemistry, where they contribute to the development of complex cyclic structures. Fárfan et al. (1999) provided insights into new perspectives for boronic esters in macrocyclic chemistry, showcasing their versatility in constructing novel macrocyclic and dimeric structures (Fárfan et al., 1999).
Sensing Applications
The unique reactivity of boronic acids towards diols and their ability to form reversible boronate esters make them excellent candidates for developing sensors. Oesch and Luedtke (2015) discussed fluorescent chemosensors of carbohydrate triols that can distinguish between carbohydrates binding as diol versus triol units, providing valuable stereochemical information about carbohydrates (Oesch & Luedtke, 2015).
Mecanismo De Acción
Target of Action
The primary target of (3,6-Dichloro-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
They are readily prepared and used in reactions due to these properties .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The compound is known for its stability, which allows it to be used under a variety of conditions . .
Safety and Hazards
Direcciones Futuras
Boronic acids have broad applications in organic synthesis, catalysis, supramolecular chemistry, and material engineering, as well as in biology and medicine . The future research directions could involve exploring new synthesis methods, studying the influence of different substituents on the properties of boronic acids, and developing new applications in various fields .
Propiedades
IUPAC Name |
(3,6-dichloro-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQQOHAKWSAPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



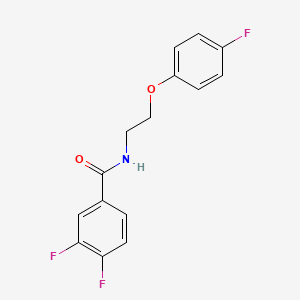
![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)
![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)
![1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide](/img/structure/B2745024.png)
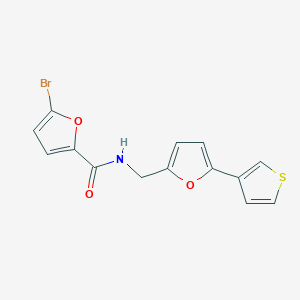
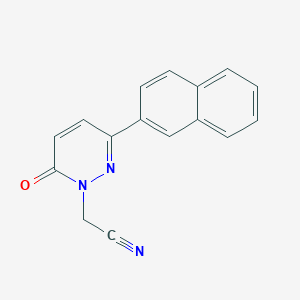
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2745032.png)
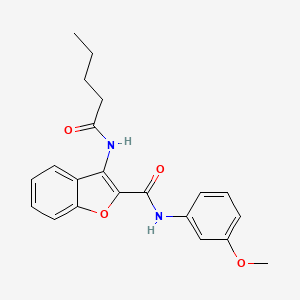
![{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid](/img/no-structure.png)
![2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2745038.png)